Molecular Identity and Predicted Physicochemical Profile
Molecular Identity and Predicted Physicochemical Profile
An In-Depth Technical Guide to the Fundamental Properties of 5-Methoxy-2,3-dimethylaniline
Abstract: This document provides a comprehensive technical overview of 5-Methoxy-2,3-dimethylaniline, a substituted aromatic amine of significant interest to researchers in organic synthesis and medicinal chemistry. While empirical data for this specific isomer is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry and draws upon data from closely related structural analogues to construct a robust theoretical and predictive profile. We will delve into its molecular identity, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, its expected reactivity, and its potential applications in drug development, grounded in the known utility of similar scaffolds. All discussions are framed to provide not just data, but a causal understanding of the molecule's behavior.
5-Methoxy-2,3-dimethylaniline is an aromatic amine whose structure is characterized by an aniline core substituted with two adjacent methyl groups and a methoxy group. The precise arrangement of these functional groups—all of which are electron-donating—dictates its electronic properties, reactivity, and physical characteristics.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | 5-Methoxy-2,3-dimethylaniline | N/A |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1OC)N)C | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Data not readily available | N/A |
Predicted Physicochemical Properties
The properties below are extrapolated based on trends observed in related xylidine and anisidine isomers. For instance, 2,3-dimethylaniline is a liquid at room temperature with a melting point of 2.5–3.5°C and a boiling point of approximately 222°C.[2][3] The addition of a polar methoxy group would be expected to increase the melting point and boiling point due to increased molecular weight and dipole-dipole interactions.
| Property | Predicted Value | Rationale & Comparative Insights |
| Appearance | Colorless to yellow/brown liquid or low-melting solid | Aromatic amines are prone to oxidation, leading to discoloration upon exposure to air and light, a characteristic seen in 2,3-dimethylaniline.[4] |
| Melting Point | 15 - 30 °C | Higher than 2,3-dimethylaniline (2.5°C) due to the polar methoxy group.[3] For comparison, 5-methoxy-2-methylaniline has a melting point of 43-46°C.[5] |
| Boiling Point | > 222 °C | Expected to be higher than that of 2,3-dimethylaniline (222°C) due to increased molecular weight and polarity.[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic benzene ring and methyl groups limit water solubility, a common trait for anilines. 2,3-dimethylaniline has a low water solubility of 1.5 g/L.[3] The methoxy group may slightly enhance aqueous solubility compared to its xylidine counterpart. |
| pKa (of conjugate acid) | ~5.0 | The parent aniline has a pKa of 4.6. The three electron-donating groups (two methyl, one methoxy) will increase the electron density on the nitrogen atom, making it a stronger base than aniline. 3,5-dimethylaniline has a pKa of 4.77.[6] |
Proposed Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utilization of any chemical building block. While a specific protocol for 5-Methoxy-2,3-dimethylaniline is not published, a logical and field-proven synthetic strategy can be proposed via a two-step process starting from 2,3-dimethylanisole.
Proposed Synthetic Workflow
The most direct route involves the nitration of a commercially available precursor followed by the reduction of the nitro group. The choice of this pathway is dictated by the high efficiency and predictability of these two cornerstone reactions in organic synthesis.
Caption: Proposed two-step synthesis of 5-Methoxy-2,3-dimethylaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage using standard techniques like Thin Layer Chromatography (TLC).
Step 1: Nitration of 2,3-Dimethylanisole
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Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to 0°C.
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Reagent Addition: Charge the flask with 2,3-dimethylanisole (1.0 eq). Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
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Causality: This nitrating mixture generates the nitronium ion (NO₂⁺), the active electrophile. Maintaining low temperatures is critical to prevent over-nitration and side reactions.
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Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.
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Workup: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product should precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product is expected to be 4-nitro-2,3-dimethylanisole due to the strong ortho-, para-directing effect of the methoxy group.
Step 2: Reduction to 5-Methoxy-2,3-dimethylaniline
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Setup: In a round-bottom flask, dissolve the crude 4-nitro-2,3-dimethylanisole from the previous step in ethanol.
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.
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Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines in an acidic environment generated in situ.
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-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate the tin salts.
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Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-2,3-dimethylaniline.
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Purification: The crude product can be purified by column chromatography or vacuum distillation to achieve high purity.
Reactivity and Spectroscopic Profile
The interplay of the amino, methoxy, and dimethyl substituents creates a unique electronic environment that governs the molecule's reactivity and its spectroscopic fingerprint.
Predicted Chemical Reactivity
The aniline nitrogen's lone pair and the electron-donating nature of the methoxy and methyl groups make the aromatic ring highly activated towards electrophilic attack.
Caption: Summary of the predicted reactivity for 5-Methoxy-2,3-dimethylaniline.
Theoretical Spectroscopic Signatures
For a researcher synthesizing this molecule, spectroscopic analysis is the definitive method of structural confirmation. Below are the expected key features.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~6.5-7.0 ppm (2H, s, Ar-H) : Two aromatic protons. ~3.8 ppm (3H, s, -OCH₃) : Methoxy protons. ~3.5-4.0 ppm (2H, br s, -NH₂) : Amine protons (exchangeable with D₂O). ~2.2 ppm (3H, s, Ar-CH₃) : One methyl group. ~2.1 ppm (3H, s, Ar-CH₃) : Second methyl group. | The chemical shifts are estimated based on standard values for anilines and anisoles. The two aromatic protons would appear as singlets due to their para relationship. The two methyl groups are chemically non-equivalent and should appear as distinct singlets. |
| ¹³C NMR | 9 unique signals : 6 aromatic carbons (4 substituted, 2 with H), 2 methyl carbons, 1 methoxy carbon. | The molecule lacks symmetry, so all 9 carbon atoms are expected to be unique. |
| IR (Infrared) | 3350-3500 cm⁻¹ (doublet) : N-H stretch of primary amine. 2850-3000 cm⁻¹ : C-H stretch (aliphatic and aromatic). 1200-1275 cm⁻¹ (strong) : Aryl-O stretch (asymmetric). 1000-1075 cm⁻¹ (strong) : Aryl-O stretch (symmetric). | These are characteristic absorption bands for the functional groups present in the molecule. |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 151 . | The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation may involve the loss of a methyl radical (M-15) or a methoxy radical (M-31). |
Potential Applications in Drug Development
Substituted anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline makes it a compelling building block for novel therapeutic agents.
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NSAID Synthesis: The closely related 2,3-dimethylaniline is a key precursor in the industrial synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[7] By analogy, 5-Methoxy-2,3-dimethylaniline could be used to synthesize novel analogues of Mefenamic Acid or other fenamate-class drugs, potentially modulating their potency, selectivity, or pharmacokinetic properties.
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Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The specific substituents can be tailored to occupy specific pockets in the ATP-binding site of target kinases.
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CNS Agents: The lipophilicity imparted by the methyl and methoxy groups could facilitate blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting the central nervous system.
Safety and Handling
No specific safety data sheet (SDS) exists for 5-Methoxy-2,3-dimethylaniline. Therefore, a conservative approach based on the known hazards of its structural analogues is mandatory.
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Toxicity: 2,3-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[3] Aromatic amines as a class are known to cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[8]
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Irritation: Analogues like 5-Methoxy-2,4-dimethylaniline are known to cause skin and serious eye irritation.[1]
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Carcinogenicity: Some xylidine isomers are suspected of causing cancer.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
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Ataman Kimya. (n.d.). DIMETHYLANILINE. [Link]
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ChemBK. (2024). 3,5-DIMETHYLANILINE(3,5-XYLIDINE). [Link]
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ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]
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